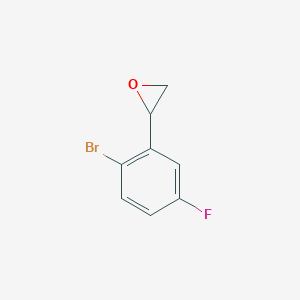

2-(2-Bromo-5-fluorophenyl)oxirane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

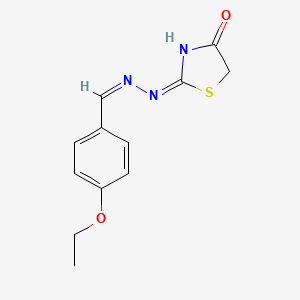

“2-(2-Bromo-5-fluorophenyl)oxirane” is a chemical compound with the CAS Number: 1696361-54-2 . It has a molecular weight of 217.04 and its molecular formula is C8H6BrFO . The compound is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for “2-(2-Bromo-5-fluorophenyl)oxirane” is 1S/C8H6BrFO/c9-7-2-1-5(10)3-6(7)8-4-11-8/h1-3,8H,4H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

“2-(2-Bromo-5-fluorophenyl)oxirane” is a liquid at room temperature . More detailed physical and chemical properties were not available in the sources I found.科学的研究の応用

Chiral Resolution Reagent

2-(2-Bromo-5-fluorophenyl)oxirane serves as a base for synthesizing (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a chiral resolution reagent. This compound, obtained from enantiopure (2S,3S)-phenylglycidol, reacts with α-chiral primary and secondary amines through regioselective ring-opening. This process allows for the easy identification and quantification of diastereomeric products via 19F, 1H, and 13C NMR and HPLC, showcasing its versatility for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Synthesis of Fluorinated Chirons

The compound is also pivotal in the synthesis of fluorinated chirons, which are crucial for producing enantiomerically pure molecules. The reaction of diazomethane on certain precursors, including fluorophenyl derivatives, leads to the formation of highly diastereoselective oxiranes. These reactions open pathways to create variously substituted, sulfur-free tertiary α-(fluoromethyl)carbinols, significant for further chemical modifications and applications in synthesizing optically pure substances (Bravo et al., 1994).

Stereoselective Formation and Nucleophilic Reactions

Furthermore, the synthesis of 2-(fluoromethyl)oxiranes through stereoselective formation and nucleophilic reactions with diazomethane on fluorophenyl compounds showcases a method to obtain compounds with potential biological and pharmacological applications. The detailed structural elucidation and the reaction conditions' influence on chemo- and stereoselectivity highlight the compound's importance in creating novel molecular structures (Arnone et al., 1995).

Novel Photophysical Characteristics

In addition, 2-(2-Bromo-5-fluorophenyl)oxirane related compounds contribute to the development of materials with novel photophysical characteristics. The synthesis and analysis of 2,7-fluorenevinylene-based trimers, for instance, involve reactions leading to compounds with strong blue-green photoluminescence, offering insights into electroluminescence and the electronic properties of conjugated systems (Mikroyannidis et al., 2006).

Safety and Hazards

The safety data sheet for “2-(2-Bromo-5-fluorophenyl)oxirane” suggests that it should be handled with care. It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It’s also advised to use personal protective equipment and ensure adequate ventilation .

作用機序

Target of Action

Oxiranes, also known as epoxides, are highly reactive due to the strain in their three-membered ring . They are often used in organic synthesis and can react with a wide range of nucleophiles .

Mode of Action

The mode of action of 2-(2-Bromo-5-fluorophenyl)oxirane is likely to involve nucleophilic attack on the strained three-membered ring . This can lead to the opening of the ring and formation of new bonds . The exact details of this interaction would depend on the specific nucleophile involved.

Biochemical Pathways

For instance, oximes and hydrazones can be formed from the reaction of aldehydes and ketones with hydroxylamine or hydrazine .

特性

IUPAC Name |

2-(2-bromo-5-fluorophenyl)oxirane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c9-7-2-1-5(10)3-6(7)8-4-11-8/h1-3,8H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFZMOCAJVFKOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=C(C=CC(=C2)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromo-5-fluorophenyl)oxirane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2959341.png)

![1-(4-Methylpiperidin-1-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2959343.png)

![Ethyl 2-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2959345.png)

![ethyl 3-(8-(2-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2959350.png)

![Methylethyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yloxy]acetate](/img/structure/B2959351.png)

![{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl 5-bromofuran-2-carboxylate](/img/structure/B2959354.png)

![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2959357.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2959361.png)